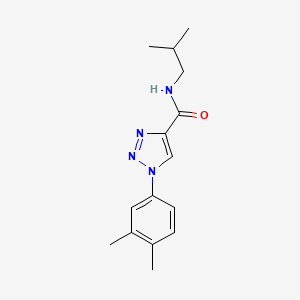![molecular formula C19H17ClN2O2 B6580492 methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate CAS No. 1207049-50-0](/img/structure/B6580492.png)
methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline and its derivatives are important structures in medicinal chemistry due to their wide range of biological activities . They are often used as building blocks in organic synthesis .
Synthesis Analysis
The Suzuki–Miyaura cross-coupling is a widely-used method for forming carbon–carbon bonds . This method involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters is another method used in organic synthesis .Molecular Structure Analysis
Quinoline is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For quinoline and its derivatives, these properties can be influenced by factors such as the presence of functional groups and the configuration of the molecular structure .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling Reagents
Methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate: can serve as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling is a powerful method for forming carbon–carbon bonds, and its success lies in mild reaction conditions and functional group tolerance. The compound’s stability, ease of preparation, and environmentally benign nature contribute to its widespread use in this context.
Antiprotozoal Activity
Derivatives of 4-arylquinoline-2-carboxylate have shown promising antiprotozoal activity against the pathogenic parasite Toxoplasma gondii . This suggests potential applications in treating parasitic infections.
Hydromethylation Sequences
The compound has been employed in hydromethylation sequences, including the synthesis of methoxy-protected (−)-Δ8-THC and cholesterol . These applications highlight its versatility in organic synthesis.
Antibacterial Agents
Several quinoline derivatives, including methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate, exhibit antimicrobial activity. For instance:
Synthetic Routes and Medicinal Chemistry
The compound has been utilized in synthetic routes, such as the production of 1-(2,4-dimethylquinoline-3-yl) ethenone . Its role in medicinal chemistry remains an area of interest.
Formal Total Synthesis
Finally, the protodeboronation of pinacol boronic esters, which involves this compound, has been applied in formal total syntheses of natural products like δ-®-coniceine and indolizidine 209B .
Mecanismo De Acción
The exact mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, many quinoline derivatives have been found to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antimicrobial, antihypertensive, and anticancer activities .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 6-chloro-4-(3,5-dimethylanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-6-12(2)8-14(7-11)21-17-10-18(19(23)24-3)22-16-5-4-13(20)9-15(16)17/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYQNKLMNAYFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6580412.png)
![5-methyl-2-(4-methylphenyl)-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-1,3-oxazole](/img/structure/B6580415.png)


![7-cyclopropyl-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6580432.png)
![N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B6580439.png)
![12-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-8-pentyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B6580442.png)
![4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B6580449.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(2-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B6580458.png)
![N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B6580466.png)
![N-(4-bromophenyl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide](/img/structure/B6580477.png)
![3-benzyl-6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6580498.png)
![3-benzyl-6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6580506.png)
![1-(4-fluorophenyl)-4-{3-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carbonyl}piperazine](/img/structure/B6580510.png)